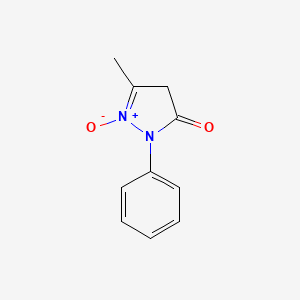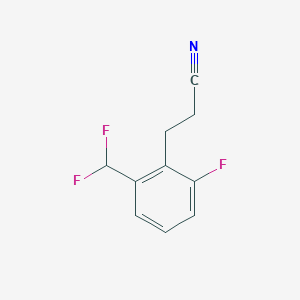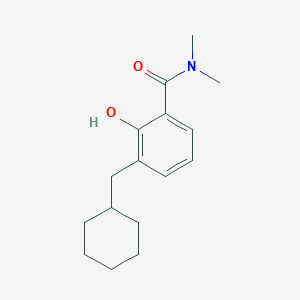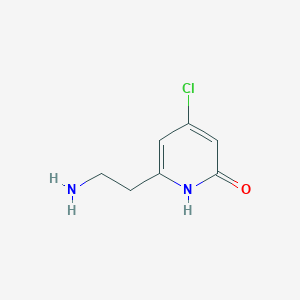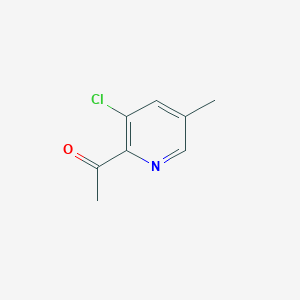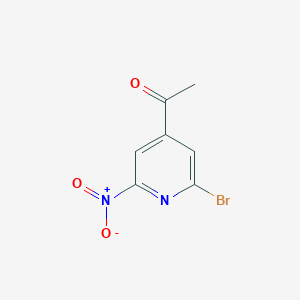
1-(2-Bromo-6-nitropyridin-4-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-6-nitropyridin-4-YL)ethanone is an organic compound with the molecular formula C7H5BrN2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 2-position, a nitro group at the 6-position, and an ethanone group at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-nitropyridin-4-YL)ethanone typically involves the bromination and nitration of pyridine derivatives. One common method starts with 2-bromo-4-methylpyridine, which undergoes nitration to introduce the nitro group at the 6-position. The methyl group is then oxidized to form the ethanone group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate for the oxidation step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-6-nitropyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanone group can be further oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 1-(2-substituted-6-nitropyridin-4-YL)ethanone derivatives.
Reduction: Formation of 1-(2-bromo-6-aminopyridin-4-YL)ethanone.
Oxidation: Formation of 1-(2-bromo-6-nitropyridin-4-YL)acetic acid.
Applications De Recherche Scientifique
1-(2-Bromo-6-nitropyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-6-nitropyridin-4-YL)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromo-4-nitrophenyl)ethanone: Similar structure but with a phenyl ring instead of a pyridine ring.
2-Bromo-1-(pyridin-3-yl)ethanone: Similar structure but with the bromine atom at the 2-position of the ethanone group.
2-Bromo-1-(4-nitrophenyl)ethanone: Similar structure but with the nitro group at the 4-position of the phenyl ring.
Uniqueness
1-(2-Bromo-6-nitropyridin-4-YL)ethanone is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in synthetic chemistry and research applications .
Propriétés
Formule moléculaire |
C7H5BrN2O3 |
|---|---|
Poids moléculaire |
245.03 g/mol |
Nom IUPAC |
1-(2-bromo-6-nitropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5BrN2O3/c1-4(11)5-2-6(8)9-7(3-5)10(12)13/h2-3H,1H3 |
Clé InChI |
BUIARPRCLYHFTL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC(=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


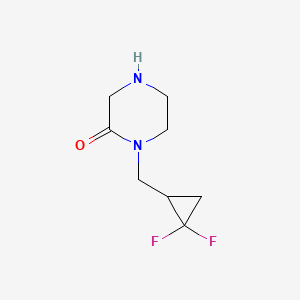
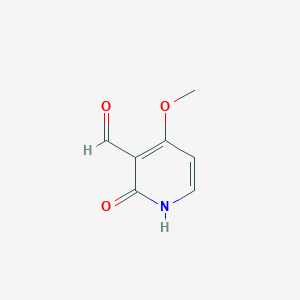
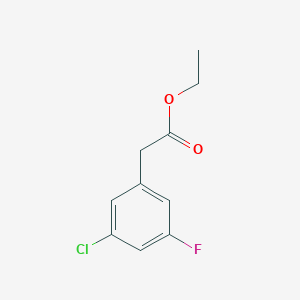

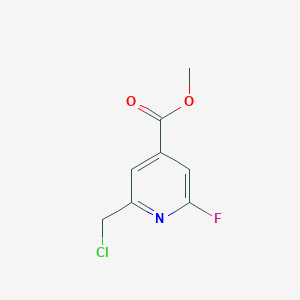
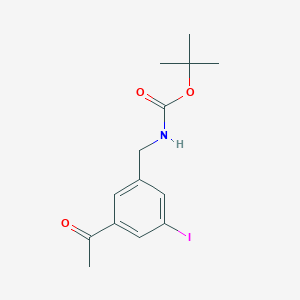
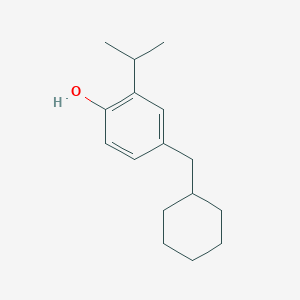
![[3-Benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B14853679.png)
